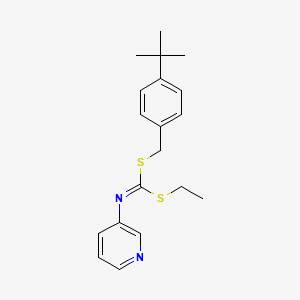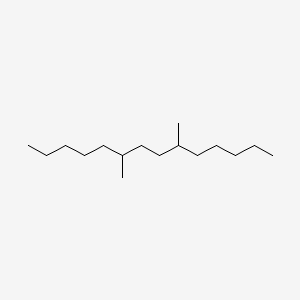
Bicyclopropyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclopropyl is an organic compound with the molecular formula C₆H₁₀ It consists of two cyclopropane rings connected by a single bond This compound is known for its unique structural properties and high strain energy due to the presence of the cyclopropane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclopropyl can be synthesized through several methods. One common approach involves the dehalogenative coupling of 1-halo-1-lithiocyclopropanes. This method uses alkyllithium reagents in the presence of copper(II) salts to generate this compound . Another method involves the double selective ring-opening of 1,1-biscyclopropyl methanol derivatives, which provides a straightforward route to this compound compounds .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis. the methods mentioned above can be scaled up for industrial applications if needed. The choice of method depends on the desired purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclopropyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions used.
Reduction: Reduction of this compound can lead to the formation of cyclopropyl-substituted compounds.
Substitution: this compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Bicyclopropyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound compounds.
Mécanisme D'action
The mechanism of action of bicyclopropyl compounds depends on their specific structure and the target they interact with. Generally, the high strain energy of the cyclopropane rings makes this compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved vary depending on the specific application and the nature of the this compound derivative .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: A simpler compound with a single cyclopropane ring.
Vinylcyclopropane: Contains a cyclopropane ring with a vinyl group attached.
Bicyclopropylidene: Similar to bicyclopropyl but with a double bond between the two cyclopropane rings.
Uniqueness
This compound is unique due to its two cyclopropane rings, which impart high strain energy and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies. Its structure also allows for the exploration of novel chemical and biological properties that are not present in simpler cyclopropane derivatives .
Propriétés
Numéro CAS |
5685-46-1 |
|---|---|
Formule moléculaire |
C6H10 |
Poids moléculaire |
82.14 g/mol |
Nom IUPAC |
cyclopropylcyclopropane |
InChI |
InChI=1S/C6H10/c1-2-5(1)6-3-4-6/h5-6H,1-4H2 |
Clé InChI |
PGPFRBIKUWKSTJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-](/img/structure/B13801800.png)
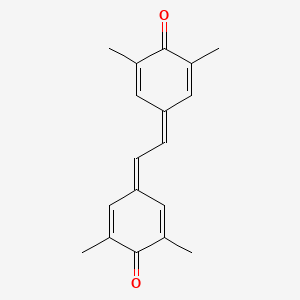
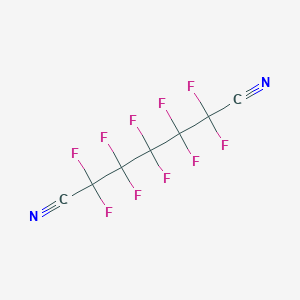
![11H-Dibenzo[c,f][1,2]diazepine](/img/structure/B13801817.png)

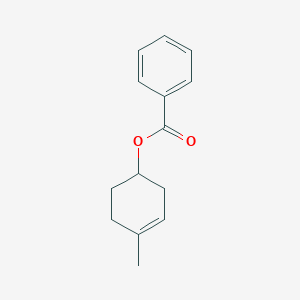

![5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13801835.png)
![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13801837.png)


